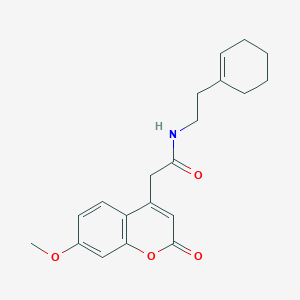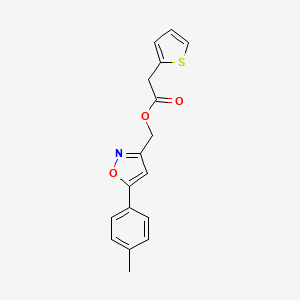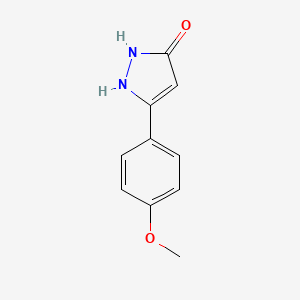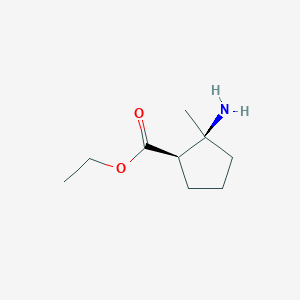
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, also known as CYCLO-DEX, is a chemical compound that has been synthesized by researchers for various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to inhibit HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This results in the upregulation of genes that are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been studied for its potential anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in macrophages. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide in lab experiments is that it is a relatively small and stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on various biological systems. Additionally, its solubility in aqueous solutions is limited, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide. One direction is to further investigate its potential as an HDAC inhibitor and its effects on gene expression in various disease states. Another direction is to study its potential as an anti-inflammatory agent and its effects on immune cells. Additionally, research could be done to improve its solubility and bioavailability, which could increase its potential as a therapeutic agent. Overall, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a promising compound that has the potential to be used in various scientific research applications.
Synthesemethoden
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a multi-step process that involves the reaction of 7-methoxy-2-oxo-2H-chromene-4-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethanamine in the presence of a coupling reagent. The resulting intermediate is then reacted with acetic anhydride to form N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been studied as a potential inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in various diseases such as cancer, neurological disorders, and inflammatory diseases. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has also been studied as a potential anti-inflammatory agent and as a probe for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methoxy-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-16-7-8-17-15(12-20(23)25-18(17)13-16)11-19(22)21-10-9-14-5-3-2-4-6-14/h5,7-8,12-13H,2-4,6,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUZMDLMKAWWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)

![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)

![2-[[2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetyl]amino]acetic acid](/img/structure/B2455630.png)
![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)
![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)
![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)

![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)
